molecular formula C8H3F5O B2872865 1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 1092712-24-7

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No. B2872865
CAS RN: 1092712-24-7
M. Wt: 210.103
InChI Key: OLRYUAJEQRSZFH-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone” is an organic compound that contains a ketone functional group (C=O) and multiple fluorine atoms. The presence of fluorine atoms can significantly affect the properties of the compound, including its reactivity, polarity, and bioactivity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with two fluorine atoms attached at the 2 and 5 positions. This is attached to a trifluoro-ethanone group, which consists of a two-carbon chain with a ketone functional group and three fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. The ketone group is often reactive towards nucleophiles, while the C-F bonds are usually quite stable but can be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and polarity. The exact properties, such as melting point, boiling point, and solubility, would need to be determined experimentally .

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone has been utilized in electrophilic trifluoromethylthiolation reactions. It acts as an effective reagent under copper catalysis, transforming a broad set of enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds. This reagent enables the synthesis of β-lactam triflones, highlighting its utility in organic synthesis and pharmaceutical research (Huang et al., 2016).

Novel Polyimides Synthesis

This compound has been involved in the synthesis of novel fluorinated aromatic diamine monomers, leading to the creation of new fluorine-containing polyimides. These polymers are known for their good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties, making them suitable for advanced materials applications, including aerospace and electronics (Yin et al., 2005).

Corrosion Inhibition

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone derivatives have been explored as corrosion inhibitors for metals in acidic environments. Their efficacy as inhibitors highlights the potential for these compounds in industrial applications, protecting metals from corrosive damage (Jawad et al., 2020).

High Glass-Transition Temperature Polymers

The compound's derivatives have contributed to the development of arylene ether polymers with high glass-transition temperatures. These polymers exhibit ultrahigh Tg values and outstanding thermal stability, making them excellent materials for high-performance applications (Huang et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .

Safety and Hazards

As with any chemical compound, handling “1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, which, as mentioned above, would need to be determined experimentally .

Future Directions

The future research directions would depend on the context in which this compound is being used. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, or investigating its mechanism of action .

properties

IUPAC Name

1-(2,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRYUAJEQRSZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluoro-phenyl)-2,2,2-trifluoro-ethanone

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